molecular formula C5H7Cl3O2 B092564 3-Chloro-2,2-bis(chloromethyl)propanoic acid CAS No. 17831-70-8

3-Chloro-2,2-bis(chloromethyl)propanoic acid

Cat. No.: B092564
CAS No.: 17831-70-8
M. Wt: 205.46 g/mol
InChI Key: RDRNKIGGASXJAX-UHFFFAOYSA-N
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Description

3-Chloro-2,2-bis(chloromethyl)propanoic acid: is an organic compound with the molecular formula C5H7Cl3O2. It is characterized by the presence of three chlorine atoms and a carboxylic acid group attached to a propanoic acid backbone. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination of Propanoic Acid Derivatives: One common method involves the chlorination of 2,2-bis(chloromethyl)propanoic acid. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Industrial Production Methods: Industrially, 3-Chloro-2,2-bis(chloromethyl)propanoic acid can be synthesized through a multi-step process involving the chlorination of propanoic acid derivatives under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential effects on biological systems and its interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,2-bis(chloromethyl)propanoic acid involves its reactivity due to the presence of chlorine atoms and the carboxylic acid group. It can interact with various molecular targets, leading to substitution, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    2,2-Dichloropropanoic Acid: Similar structure but with two chlorine atoms.

    3-Bromo-2,2-bis(bromomethyl)propanoic Acid: Similar structure but with bromine atoms instead of chlorine.

    2,2,3-Trichloropropanoic Acid: Similar structure with an additional chlorine atom on the propanoic acid backbone.

Uniqueness:

  • The presence of three chlorine atoms in 3-Chloro-2,2-bis(chloromethyl)propanoic acid makes it highly reactive and suitable for a wide range of chemical reactions.
  • Its specific structure allows for unique interactions in both synthetic and biological applications.

Properties

IUPAC Name

3-chloro-2,2-bis(chloromethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRNKIGGASXJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(CCl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293405
Record name 3-Chloro-2,2-bis(chloromethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17831-70-8
Record name 17831-70-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-2,2-bis(chloromethyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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